4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide
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Overview
Description
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a sulfonylamino group, and a dihydroxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonylamino intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.
Condensation reaction: The sulfonylamino intermediate is then reacted with 2,4-dihydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of specific signaling cascades and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide
Fosinopril Related Compound F: A compound with a similar sulfonylamino group but different overall structure.
Ketoprofen Related Compound F: Contains a benzoylphenyl group and exhibits different chemical properties.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
The compound 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide is a sulfonamide derivative that has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit varying degrees of antibacterial activity. The compound has shown moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
In a comparative study, the synthesized compounds were evaluated for their antibacterial efficacy, revealing IC50 values ranging from 2.14 µM to 6.28 µM against urease inhibitors, indicating a strong potential for therapeutic applications in bacterial infections .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains | Weak to Moderate |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on critical enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are significant targets in pharmacology due to their roles in various diseases.
- Acetylcholinesterase Inhibition : The compound exhibited strong inhibitory activity against AChE, which is relevant for treating conditions such as Alzheimer's disease.
- Urease Inhibition : The compound also demonstrated robust urease inhibition, making it a candidate for treating urease-related infections.
The IC50 values for the most active compounds were significantly lower than those of standard drugs used in clinical settings, suggesting their potential as effective therapeutic agents .
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the antiviral potential of related sulfonamide compounds against Tobacco Mosaic Virus (TMV), suggesting a broader antiviral spectrum for compounds containing similar functional groups .
- Binding Interactions : Molecular docking studies have indicated favorable binding interactions of the compound with various protein targets, enhancing its pharmacological profile. The binding affinity with bovine serum albumin (BSA) was particularly noted, which is crucial for drug bioavailability .
- Pharmacological Profiles : Various studies have synthesized and evaluated derivatives of sulfonamides, revealing a wide range of biological activities including anti-inflammatory and antidiabetic effects. This underscores the versatility of sulfonamide-based compounds in drug development .
Properties
CAS No. |
477732-13-1 |
---|---|
Molecular Formula |
C20H16ClN3O5S |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16ClN3O5S/c21-15-4-9-18(10-5-15)30(28,29)24-16-6-1-13(2-7-16)20(27)23-22-12-14-3-8-17(25)11-19(14)26/h1-12,24-26H,(H,23,27)/b22-12+ |
InChI Key |
WGQQPYKCGKPCON-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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